

Phenyl acetate chemical structure and IUPAC name.

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Compound of Interest

Compound Name: Phenyl acetate

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Phenyl Acetate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl acetate, the ester of phenol and acetic acid, is a significant chemical entity with diverse applications ranging from being a versatile solvent and intermediate in organic synthesis to a molecule of interest in biological systems. This technical guide provides an in-depth overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of **phenyl acetate**. Furthermore, it delves into key reactions, such as the Fries rearrangement, and explores its biological relevance and metabolic pathways. Detailed experimental protocols and data are presented to support advanced research and development activities.

Chemical Structure and Nomenclature

Phenyl acetate is an aromatic ester characterized by an acetoxy group attached to a benzene ring.

- IUPAC Name: **Phenyl acetate**^{[1][2]}
- Systematic IUPAC Name: Phenyl ethanoate^[1]

- Other Names: Acetylphenol, Acetoxybenzene, Phenol acetate[1][2]
- Chemical Formula: C₈H₈O₂[2]
- SMILES: CC(=O)OC1=CC=CC=C1[2]
- InChI Key: IPBVNPXQWQGGJP-UHFFFAOYSA-N[2]

The structure consists of a phenyl group (-C₆H₅) bonded to the oxygen atom of an acetate group (-OCOCH₃).

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **phenyl acetate** is provided in the tables below for easy reference.

Table 1: Physical Properties of **Phenyl Acetate**

Property	Value	Reference
Molecular Weight	136.15 g/mol	[3]
Appearance	Clear, colorless liquid	[4][5]
Odor	Sweetish, solvent-like	[4]
Density	1.073 g/mL at 25 °C	[3]
Boiling Point	196 °C	[3]
Melting Point	Not applicable (liquid at room temperature)	
Solubility in Water	4 g/L at 20°C	[5]
Refractive Index (n _{20/D})	1.501	[3]
Flash Point	77 °C (170.6 °F) - closed cup	[3]

Table 2: Spectroscopic Data for **Phenyl Acetate**

Spectroscopy	Peak Information	Reference
^1H NMR (CDCl_3)	Chemical shifts (δ) at approximately 2.33 ppm (s, 3H, CH_3), 6.92 ppm (d, 2H, ortho-H), 7.15 ppm (d, 2H, meta-H), and 7.30–7.38 ppm (m, 1H, para-H).	[6]
^{13}C NMR (DMSO)	Chemical shifts (δ) at approximately 20.7, 121.1, 127.2, 129.3, 129.8, 133.6, 135.3, 148.6, 170.0 ppm.	[6]
IR (cm^{-1})	Major peaks around 3027 (aromatic C-H stretch), 2925 (aliphatic C-H stretch), 1742 (C=O ester stretch), 1506 (C-O stretch), and various peaks in the fingerprint region.	[6]
Mass Spectrometry (EI)	Molecular ion peak (M^+) at m/z = 136, with other significant fragments.	[7][8]

Experimental Protocols

Synthesis of Phenyl Acetate

Phenyl acetate can be synthesized through the esterification of phenol with acetic anhydride or acetyl chloride.[9] A common laboratory procedure is detailed below.

Objective: To synthesize **phenyl acetate** from phenol and acetic anhydride.

Materials:

- Phenol (15 g)
- 10% aqueous sodium hydroxide solution (105 mL)

- Acetic anhydride (22 mL)
- Crushed ice (approx. 150 g)
- Carbon tetrachloride (8 mL)
- Dilute sodium carbonate solution
- Anhydrous calcium chloride

Procedure:

- Dissolve 15 g of phenol in 105 mL of 10% aqueous sodium hydroxide solution in a suitable flask.
- Cool the solution by adding approximately 150 g of crushed ice.
- Add 22 mL of acetic anhydride to the cooled solution.
- Stopper the flask and shake vigorously for about 5 minutes until an emulsion of **phenyl acetate** forms, indicating the completion of the reaction.
- Transfer the mixture to a separatory funnel.
- To facilitate phase separation, add 8 mL of carbon tetrachloride and shake. A sharp separation should be observed.
- Discard the upper aqueous layer.
- Wash the organic layer (**phenyl acetate** in carbon tetrachloride) with approximately 80 mL of very dilute sodium carbonate solution.
- Separate the organic layer and dry it with anhydrous calcium chloride for 20-30 minutes.
- Filter the dried solution into a distillation flask.
- Perform distillation, collecting the fraction that boils between 190-200 °C. The expected yield is approximately 20 g of pure **phenyl acetate**.^[10]

Fries Rearrangement of Phenyl Acetate

The Fries rearrangement is an important reaction of **phenyl acetate**, converting it to a mixture of ortho- and para-hydroxyacetophenones, which are valuable pharmaceutical intermediates.

[9] The reaction is typically catalyzed by a Lewis acid.[1][2]

Objective: To convert **phenyl acetate** into 4-hydroxyacetophenone via a Brønsted acid-promoted Fries rearrangement.

Materials:

- Trifluoromethanesulfonic acid
- **Phenyl acetate**
- Dichloromethane
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate or sodium sulfate

Procedure:

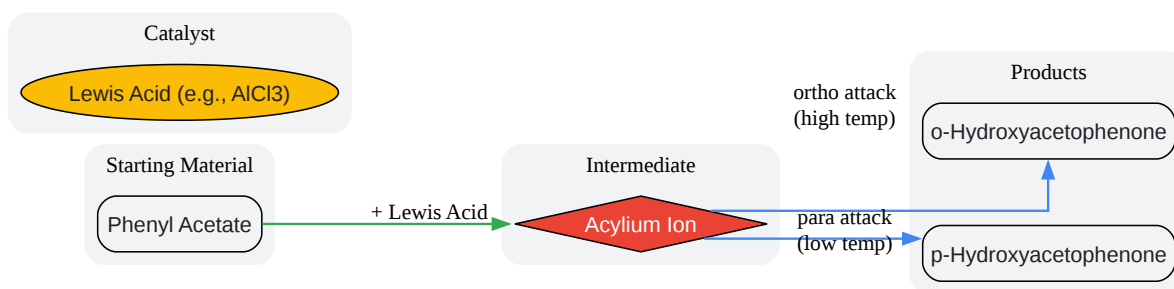
- In a clean, dry round-bottom flask equipped with a magnetic stirrer, add trifluoromethanesulfonic acid (0.5 mL) and cool the flask to 0 °C in an ice bath.
- To the cooled acid, add **phenyl acetate** (50 µL) and stir the mixture at 0 °C for 30 minutes.
- After the reaction time, add ice-cold water (approximately 25 mL) to the reaction mixture.
- Allow the ice to melt and then transfer the mixture to a separatory funnel.
- Extract the aqueous mixture with dichloromethane (15 mL).
- Separate the organic layer and re-extract the aqueous layer with another 15 mL of dichloromethane.
- Combine the organic extracts and wash them with a saturated sodium chloride solution (25 mL).

- Dry the organic layer with anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
- Further purification can be achieved by recrystallization from toluene.[11]

Key Reactions and Mechanisms

Fries Rearrangement

The Fries rearrangement involves the migration of the acyl group from the phenolic ester to the aromatic ring. The reaction is selective for the ortho and para positions, and the product distribution can be influenced by reaction conditions such as temperature and solvent polarity. [1][2] Low temperatures generally favor the para product, while higher temperatures favor the ortho product.[2]



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Mechanism of the Fries Rearrangement of **Phenyl Acetate**.

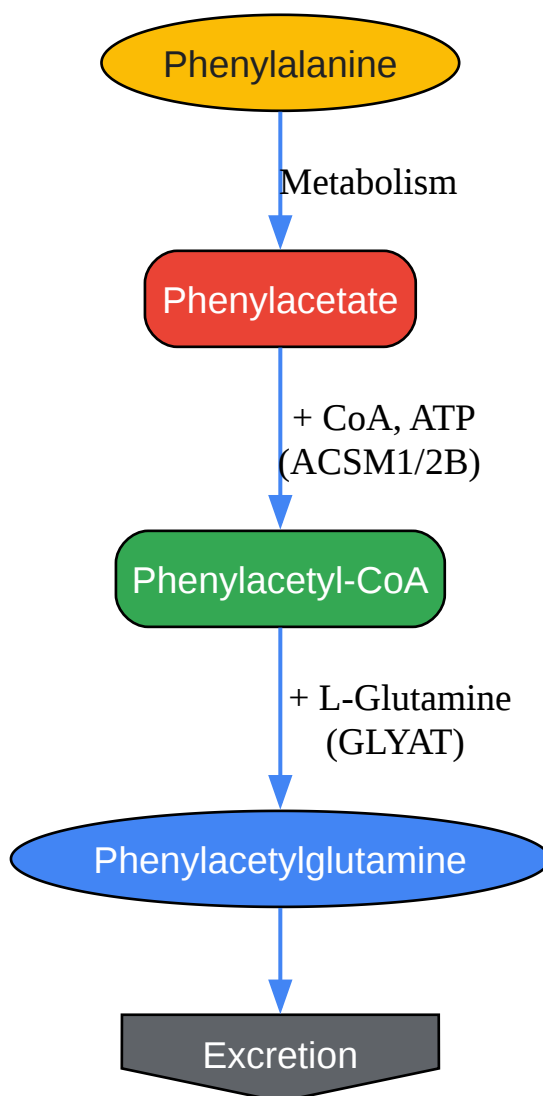
Biological Significance and Metabolic Pathways

Phenyl acetate is a naturally occurring compound in mammals as a metabolite of the amino acid phenylalanine.[9] It has garnered interest in the field of drug development due to its

potential antineoplastic activities, including the induction of differentiation, growth inhibition, and apoptosis in tumor cells.[9][12][13]

In humans, phenylacetate is metabolized in the mitochondria. It is first converted to phenylacetyl-CoA, a reaction catalyzed by acyl-coenzyme A synthetases. Subsequently, phenylacetyl-CoA conjugates with L-glutamine to form phenylacetylglutamine, which is then excreted in the urine. This metabolic pathway is clinically significant as it provides an alternative route for nitrogen excretion in patients with urea cycle disorders.[14]

In plants, the related compound phenylacetic acid (PAA) acts as an auxin, a class of plant hormones that regulate growth and development.[15][16] PAA has also been shown to possess antimicrobial properties.[16]



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Simplified metabolic pathway of phenylacetate in humans.

Conclusion

Phenyl acetate is a multifaceted molecule with well-established roles in chemical synthesis and emerging significance in biological and pharmaceutical research. This guide has provided a comprehensive overview of its fundamental properties, synthesis, and reactivity, with a focus on data and protocols relevant to a scientific audience. The detailed information presented herein serves as a valuable resource for professionals engaged in research and development involving this versatile compound.

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